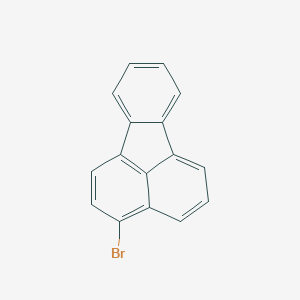

3-Bromofluoranthene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFCLXZMIFHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90529497 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-50-1 | |

| Record name | 3-Bromofluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90529497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromofluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Formation of 3 Bromofluoranthene

Contextualization within Halogenated Polycyclic Aromatic Hydrocarbons (XPAHs) Research

3-Bromofluoranthene (3-BrFlu) is a member of the class of compounds known as halogenated polycyclic aromatic hydrocarbons (XPAHs). researchgate.netnih.gov These are derivatives of polycyclic aromatic hydrocarbons (PAHs) where one or more hydrogen atoms have been replaced by a halogen atom, such as chlorine or bromine. nih.govgdut.edu.cn XPAHs, including this compound, are gaining significant attention in environmental research due to their persistence, potential for bioaccumulation, and toxicity that can sometimes exceed that of their parent PAHs. gdut.edu.cncopernicus.org

Research into XPAHs is a developing field, with studies focusing on their presence in various environmental compartments, their formation mechanisms, and their potential risks. nih.govcopernicus.org These compounds are recognized as emerging pollutants and are often found in atmospheric particulate matter. copernicus.org The study of XPAHs like this compound is crucial for understanding the full scope of environmental contamination by aromatic compounds and for developing a comprehensive picture of the associated risks. nih.gov

Sources and Formation Pathways of this compound

The presence of this compound in the environment is attributed to both natural and anthropogenic processes. It can be formed as a secondary metabolite or released directly from human activities.

Formation as a Secondary Metabolite of Fluoranthene (B47539) via Bromination

This compound is known to be a secondary metabolite of fluoranthene, a common PAH, through the process of bromination. researchgate.netresearchgate.netnih.govbenbedphar.orgresearcher.life This transformation can occur in the environment, where naturally present or anthropogenically introduced bromine reacts with fluoranthene. This pathway highlights that the environmental burden of this compound is not solely from direct emissions but also from the chemical transformation of other pollutants.

Anthropogenic Emission Processes

Several industrial and combustion processes are significant sources of this compound emissions. These activities release the compound directly into the environment, contributing to its presence in air, soil, and water.

Waste Incineration and Combustion Processes

Waste incineration is a major anthropogenic source of this compound. researchgate.netnih.gov The high temperatures and complex chemical matrix within incinerators, which often process materials containing bromine, provide the conditions for the formation and release of brominated compounds like this compound. nih.gov Other combustion processes, such as the burning of fossil fuels, also contribute to the emission of this compound. researchgate.netmdpi.com

Metallurgical Industry Emissions

The metallurgical industry, including processes like iron ore sintering and secondary aluminum and lead smelting, has been identified as a source of this compound. researchgate.netnih.govresearchgate.net The high-temperature operations involved in metal processing can lead to the formation and release of various pollutants, including XPAHs. gdut.edu.cnresearchgate.net

Cement Production By-products

Cement production is another industrial process that contributes to the emission of this compound. researchgate.netnih.gov The raw materials and high-temperature kiln processes used in cement manufacturing can result in the formation of this compound as a by-product. gdut.edu.cnprevor.com

Summary of Anthropogenic Sources

The following table provides a summary of the primary anthropogenic sources of this compound.

| Source Category | Specific Process |

| Waste Management | Waste Incineration, E-waste Dismantling researchgate.netnih.gov |

| Industrial Combustion | Fossil Fuel Combustion researchgate.net |

| Metallurgical Industry | Iron Ore Sintering, Secondary Aluminum Smelting, Secondary Lead Smelting researchgate.netresearchgate.net |

| Manufacturing | Cement Production researchgate.netnih.gov |

E-waste Dismantling Activities

The dismantling and processing of electronic waste (e-waste) have been identified as a significant source of brominated polycyclic aromatic hydrocarbons (Br-PAHs), including this compound. gdut.edu.cn E-waste is rich in brominated flame retardants (BFRs), which provide an ample source of bromine during thermal processing. gdut.edu.cn Pyrometallurgical treatments, which are often used in e-waste recycling, create the necessary high-temperature conditions for the formation of Br-PAHs. gdut.edu.cn

During these processes, several factors contribute to the generation of compounds like this compound:

Raw Materials: The presence of BFRs in electronic materials serves as the primary bromine source. gdut.edu.cn

High Temperatures: Thermal treatments provide the energy required for electrophilic bromination or hydrogen abstraction acetylene (B1199291) addition mechanisms, leading to the formation of Br-PAHs. gdut.edu.cn

Catalysis: The copper found in waste printed circuit boards can act as a catalyst, facilitating the transfer of inorganic halides to the aromatic rings of parent PAHs like fluoranthene to form Br-PAHs. gdut.edu.cn

Studies have detected higher concentrations of Br-PAHs in and around e-waste dismantling parks compared to surrounding areas, highlighting these activities as a key emission source. gdut.edu.cn Informal and crude disassembly techniques, in particular, contribute to severe Br-PAH pollution. gdut.edu.cn

Photoreaction Mechanisms Contributing to this compound Formation

Photochemical reactions in the atmosphere are a key mechanism for the formation of halogenated PAHs (XPAHs), including this compound. gdut.edu.cncopernicus.org This process involves the interaction of parent PAHs, such as fluoranthene, with halogen elements in the presence of sunlight. gdut.edu.cn The transformation is a heterogeneous process, occurring on the surface of atmospheric particulate matter which acts as a carrier for the reactants. copernicus.org

The key factors influencing the photochemical formation and transformation of this compound and other Br-PAHs include:

Photoirradiation: The presence of sunlight significantly enhances the breakdown and transformation of XPAHs compared to dark conditions. copernicus.org The transformation rate for brominated PAHs is generally faster than for their chlorinated counterparts. copernicus.org

Oxidants: Increased concentrations of reactive oxygen species (ROS) accelerate the heterogeneous transformation process. copernicus.org

Temperature and Humidity: Elevated temperatures can speed up the reaction, while the transformation rate has been observed to peak at a specific humidity level (around 45%). copernicus.org

The proposed mechanism for this phototransformation involves dehalogenation followed by oxidation. copernicus.org While photochemical processes can form Br-PAHs, they also contribute to their subsequent degradation in the environment. copernicus.orgresearchgate.net

Atmospheric Distribution and Fate of this compound

Presence in Fine Particulate Matter (PM2.5) and Urban Aerosols

This compound is consistently identified as a component of fine particulate matter (PM2.5), which consists of inhalable particles with a diameter of 2.5 micrometers or less. researchgate.netresearchgate.netresearchgate.netca.gov These particles are a complex mixture of solids and aerosols that can include inorganic ions, metallic compounds, and various organic compounds. ca.gov As a halogenated derivative of fluoranthene, this compound binds to these particles in the atmosphere. researchgate.netnih.gov

Fluoranthene, the parent compound of this compound, is a predominant PAH found in urban aerosols, resulting from sources like fossil fuel combustion, cooking, and wood burning. researchgate.netresearchgate.net The subsequent bromination of fluoranthene leads to the presence of this compound in the air. nih.gov The presence of XPAHs, including this compound, has been confirmed in both the gaseous and particulate phases in the atmosphere. nih.govd-nb.info For 5-ring XPAHs, the particulate mass fraction can be significant, potentially exceeding 80% in some cases, especially during haze events. nih.govd-nb.info

Atmospheric Deposition Dynamics

The atmospheric deposition of this compound, along with other Br-PAHs, is a critical process for its removal from the atmosphere and entry into terrestrial and aquatic ecosystems. nih.govd-nb.info As semi-volatile organic compounds, XPAHs are subject to deposition, which can occur through both wet and dry processes. nih.govd-nb.info However, for lipophilic organic compounds like XPAHs, dry particle deposition is often the dominant pathway. d-nb.info

A study conducted in central Europe measured the atmospheric deposition fluxes of Br-PAHs at two different sites, a regional background site (Košetice) and a semi-urban site (Praha-Libuš). The findings provide insight into the deposition dynamics.

| Site | Type | Mean Deposition Flux (pg m⁻² day⁻¹) | Min-Max Range (pg m⁻² day⁻¹) |

|---|---|---|---|

| Košetice (KOS) | Regional Background | 494 | 161–936 |

| Praha-Libuš (PRA) | Semi-Urban | 449 | 202–758 |

The study also noted seasonal variations in deposition fluxes, with different patterns observed between the rural and urban sites. nih.gov The distribution between the particulate and dissolved phases in deposition samples suggests that some particulate Br-PAHs may be more susceptible to degradation than their chlorinated counterparts. nih.gov

Classification as a Persistent Organic Pollutant (POP)

Halogenated polycyclic aromatic hydrocarbons (XPAHs), the class of compounds that includes this compound, are classified as persistent organic pollutants (POPs). nih.govd-nb.info POPs are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. wikipedia.org This persistence allows them to remain in the environment for long periods.

The physicochemical properties of XPAHs, such as this compound, contribute to their classification as POPs:

Persistence: They are resistant to degradation, leading to their accumulation in various environmental compartments. nih.govwikipedia.org

Semi-volatility: Their vapor pressures indicate they are semi-volatile organic compounds (SVOCs). nih.govd-nb.info This property allows them to undergo long-range atmospheric transport, meaning they can be found in regions far from their original source. nih.govd-nb.infonih.gov

Bioaccumulation: As lipophilic compounds, they have a tendency to bioaccumulate in the fatty tissues of living organisms. wikipedia.org

Although the Stockholm Convention on POPs maintains a specific list of regulated substances, the broader category of XPAHs is recognized in scientific literature for exhibiting the key characteristics of POPs. nih.govd-nb.infowikipedia.org

Spatial Distribution Patterns in Environmental Compartments

The spatial distribution of this compound and other Br-PAHs is influenced by proximity to emission sources and long-range atmospheric transport. Studies have documented their presence in various environmental media across different geographical locations.

In a heavily industrialized area in Eastern China, the spatial distribution of Br-PAHs was directly linked to industrial activities. nih.gov The highest concentrations were detected in the vicinity of a steel industry, indicating it as a major emission source. nih.gov

| Compound Class | Total Average Concentration (pg/m³) |

|---|---|

| Brominated PAHs (16 congeners) | 471 |

| Chlorinated PAHs (8 congeners) | 229 |

| Nitrated PAHs (17 congeners) | 312 |

| Oxygenated PAHs (6 congeners) | 2120 |

Conversely, studies in the remote environment of the Tibetan Plateau also detected chlorinated and brominated PAHs, demonstrating the impact of long-range atmospheric transport. nih.gov In this remote region, these compounds were found in air, soil, lichens, and mosses, showing their distribution across multiple environmental compartments far from direct industrial sources. nih.gov Research in Central Europe has also shown comparable deposition fluxes of Br-PAHs between semi-urban and regional background sites, further supporting the idea of widespread distribution. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations of 3 Bromofluoranthene

Synthetic Routes for 3-Bromofluoranthene

The preparation of this compound can be achieved through several distinct synthetic pathways. These methods range from traditional multi-step sequences involving diazonium salts to direct halogenation and sophisticated catalytic reactions.

Sandmeyer Reaction from 3-Aminofluoranthene (B1220000) Precursors

The Sandmeyer reaction is a well-established method for converting aryl amines into aryl halides via a diazonium salt intermediate. wikipedia.org In the synthesis of this compound, 3-aminofluoranthene serves as the precursor. The process involves the diazotization of 3-aminofluoranthene, followed by a copper(I) bromide-mediated displacement of the diazonium group. wikipedia.orgcdnsciencepub.com This reaction provides a reliable route to this compound, with one study reporting its synthesis and subsequent characterization, confirming its identity by obtaining pale-yellow needles with a melting point of 104.0-105.5 °C. cdnsciencepub.com The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which then releases nitrogen gas to form an aryl radical. jk-sci.com

The precursor, 3-aminofluoranthene, is typically prepared from 3-nitrofluoranthene, which in turn is synthesized from fluoranthene (B47539). cdnsciencepub.com

Direct Bromination of Fluoranthene and Isomer Separation Strategies

Direct bromination of fluoranthene presents a more direct, albeit less selective, approach to synthesizing brominated fluoranthenes. The reaction of fluoranthene with bromine can lead to a mixture of isomers, as halogenation can occur at different positions on the fluoranthene core. nih.gov The most reactive sites on the fluoranthene molecule are positions 3 and 8. nih.gov

The direct bromination of 3-aminofluoranthene has also been explored, which predominantly results in the formation of 2-bromo-3-aminofluoranthene. cdnsciencepub.com Subsequent deamination of this product can yield 2-bromofluoranthene. cdnsciencepub.com

Separating the resulting isomers is a critical step and often requires advanced chromatographic techniques. uzh.ch Methods such as column chromatography and high-performance liquid chromatography (HPLC) are commonly employed to isolate the desired this compound from other isomeric byproducts. uzh.chuctm.eduenv.go.jp The separation of isomeric pairs can be challenging due to their similar physical properties. google.com In some cases, gas chromatography coupled with mass spectrometry (GC-MS) is utilized for the analysis and separation of complex mixtures of polycyclic aromatic hydrocarbons and their halogenated derivatives. mdpi.comnih.gov

N-Bromosuccinimide (NBS) Mediated Bromination Reactions

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic chemistry for performing bromination reactions. wikipedia.org It serves as a convenient source of the bromine radical (Br•) for radical substitution reactions and can also be used for electrophilic addition and substitution. wikipedia.org The synthesis of this compound can be achieved through the bromination of fluoranthene using NBS.

One documented method involves the reaction of fluoranthene with N-bromosuccinimide in N,N-dimethylformamide (DMF) at 50°C for 2 hours under an inert atmosphere. ambeed.com This approach highlights the utility of NBS in achieving regioselective bromination on the fluoranthene core. The reaction conditions, such as the choice of solvent and temperature, are crucial for controlling the reaction and maximizing the yield of the desired 3-bromo isomer.

| Reagent/Solvent | Temperature | Duration | Atmosphere |

| N-Bromosuccinimide (NBS) | 50°C | 2 hours | Inert |

| N,N-dimethylformamide (DMF) |

Table 1: Reaction conditions for the synthesis of this compound using NBS. ambeed.com

Derivatization and Functionalization of this compound

The bromine atom in this compound provides a reactive handle for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Utility as an Intermediate in Organic Synthesis (e.g., OLED materials)

This compound is a significant intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). guidechem.com OLEDs are composed of thin layers of organic materials that emit light when an electric current is applied. ossila.com The performance of these devices is highly dependent on the chemical structure and properties of the organic materials used. ossila.com this compound serves as a precursor for creating more complex, functionalized polycyclic aromatic hydrocarbons that can be incorporated into the emissive or charge-transport layers of an OLED device. guidechem.com Its rigid, planar structure, combined with the ability to introduce various substituents via the bromo group, allows for the fine-tuning of the electronic and photophysical properties of the final materials.

Transformation to Other Fluoranthene Derivatives (e.g., 3-Methylfluoranthene)

A notable application of this compound is its use as a starting material for the synthesis of 3-methylfluoranthene (B47718). chemicalbook.com This transformation can be accomplished through various cross-coupling reactions where the bromine atom is replaced by a methyl group. The synthesis of 3-methylfluoranthene and other substituted fluoranthenes is of interest for studying the structure-activity relationships of this class of compounds. tandfonline.com

| Starting Material | Product |

| This compound | 3-Methylfluoranthene |

Table 2: Transformation of this compound. chemicalbook.com

Regioselectivity and Directive Influence in Further Substitution Reactions (e.g., 3,8-dibromo compound formation)

The bromine atom in this compound influences the position of subsequent electrophilic substitution reactions. Research has shown that the bromination of 3-substituted fluoranthenes can lead to the formation of dibromo derivatives. For instance, the bromination of 3-methoxy-2-nitrofluoranthene has been shown to yield 8-bromo-3-methoxy-2-nitrofluoranthene. ed.ac.uk This indicates that the initial substituent directs the incoming bromine to a specific position on the fluoranthene ring system. While the direct bromination of this compound to 3,8-dibromofluoranthene (B1615401) is not explicitly detailed in the provided context, the general principles of electrophilic aromatic substitution on substituted fluoranthenes suggest that the existing bromo group will direct further substitution to specific positions, with the 8-position being a potential site. ed.ac.uk The study of these reactions is crucial for understanding the reactivity of the fluoranthene nucleus and for the targeted synthesis of polysubstituted derivatives.

Toxicological and Ecotoxicological Investigations of 3 Bromofluoranthene

In Vivo Biological Impact Assessments

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for assessing the toxicological effects of environmental contaminants like 3-Bromofluoranthene, particularly in the context of developmental and cardiovascular toxicity. researchgate.netnih.gov

Zebrafish Embryo Model for Developmental Toxicity

Studies utilizing the zebrafish embryo model have demonstrated that this compound induces significant developmental toxicity in a concentration-dependent manner. researchgate.netnih.gov These investigations provide critical insights into the specific adverse outcomes resulting from exposure to this compound during early life stages.

Exposure to this compound has been shown to induce cardiotoxicity in zebrafish embryos. researchgate.netnih.gov This manifestation of toxicity highlights the compound's detrimental effects on the developing cardiovascular system. The observed cardiotoxic effects are part of a broader spectrum of embryotoxicity caused by this substance. researchgate.netnih.govumc.cl

Comprehensive embryotoxicity assessments reveal that this compound leads to a range of developmental abnormalities. researchgate.netnih.gov Research indicates that the compound induces concentration-dependent changes in embryo- and cardiotoxicity, underscoring its potential as a significant environmental hazard to aquatic organisms. researchgate.netnih.gov The toxic effects observed in zebrafish embryos are linked to cytotoxicity in vascular endothelial cells. researchgate.net

A notable finding in zebrafish embryos treated with this compound is the induction of ectopic angiogenesis in the sub-intestinal vein (SIV). researchgate.netnih.gov This abnormal formation of new blood vessels from the SIV basket presents as bud-like projections. researchgate.net The incidence of these ectopic vessels increases in a concentration-dependent manner, with significant effects observed at various treatment concentrations. researchgate.netresearchgate.net This response is considered an important marker for vascular endothelial dysfunction. researchgate.net

In conjunction with effects on the SIV, this compound exposure also leads to a concentration-dependent dilation of the dorsal aorta (DA) in zebrafish embryos. researchgate.netnih.gov Vasodilation is recognized as a precursor to ectopic angiogenesis in this model organism. researchgate.net The increase in the diameter of the DA serves as another key indicator of the compound's disruptive impact on vascular development and function. researchgate.net

| Developmental Effect | Observation in Zebrafish Embryos |

| Ectopic Angiogenesis | Formation of bud-like projections from the sub-intestinal vein (SIV) basket. researchgate.net |

| Dorsal Aorta Dilation | Increase in the diameter of the dorsal aorta. researchgate.net |

Ectopic Angiogenesis in Sub-Intestinal Vein

Cellular and Molecular Mechanisms of Toxicity

The toxic effects of this compound are rooted in its interactions at the cellular and molecular levels. Research has begun to unravel the complex pathways through which this compound exerts its adverse effects, particularly concerning vascular endothelial cells.

Studies indicate that this compound induces cytotoxicity in vascular endothelial cells through both apoptosis and necrosis in a concentration-dependent manner. researchgate.netnih.gov The apoptotic response is mediated by both intrinsic and extrinsic caspase-dependent pathways. researchgate.netnih.gov The intrinsic pathway involves the downregulation of Bcl-2, upregulation of Bad, and mitochondrial dysfunction, leading to the activation of caspase-9. researchgate.netnih.gov The extrinsic pathway is triggered by the expression of death receptors, such as tumour necrosis factor α (TNFα) and Fas receptors, which activates caspase-8. researchgate.netnih.gov Both pathways converge to activate caspase-3, leading to programmed cell death. researchgate.net

Furthermore, this compound exposure is associated with vascular endothelial dysfunction driven by pro-inflammatory responses. researchgate.netnih.gov The compound induces the generation of the pro-inflammatory mediator prostaglandin (B15479496) E2 (PGE2) through the expression of cyclooxygenase-2 (COX2). researchgate.netnih.gov It also stimulates the production of pro-inflammatory cytokines, including TNFα and Interleukin-6 (IL-6). researchgate.netnih.gov This inflammatory cascade is triggered by the phosphorylation of NF-κB p65, which is mediated by the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 MAPK, ERK, and JNK. researchgate.netnih.gov

Another critical mechanism is the generation of intracellular reactive oxygen species (ROS). researchgate.netnih.gov This oxidative stress is linked to the downregulation of antioxidant enzyme activities like superoxide (B77818) dismutase (SOD) and catalase. researchgate.netnih.gov Although there is an observed upregulation of antioxidant enzymes and heme oxygenase-1 (HO-1) expression through Nrf-2, this response appears insufficient to counteract the vascular endothelial dysfunction caused by the compound. researchgate.netnih.gov These findings collectively suggest that this compound is a hazardous substance that causes vascular endothelial dysfunction via MAPK-mediated-NFκB pro-inflammatory pathways and the generation of intracellular ROS. researchgate.netnih.govresearchgate.net

| Molecular Target/Pathway | Effect of this compound Exposure |

| Caspase Activity | Induction of caspase-3, -8, and -9. researchgate.netnih.gov |

| Apoptotic Proteins | Downregulation of Bcl-2, upregulation of Bad. researchgate.netnih.gov |

| Inflammatory Mediators | Increased generation of PGE2, TNFα, and IL-6. researchgate.netnih.gov |

| Signaling Pathways | Phosphorylation of NF-κB p65 and MAPKs (p38, ERK, JNK). researchgate.netnih.gov |

| Oxidative Stress | Generation of intracellular ROS; downregulation of SOD and catalase activity. researchgate.netnih.gov |

Cytotoxicity in Vascular Endothelial Cells (e.g., SVEC4-10 cells)

Studies utilizing the murine vascular endothelial cell line SVEC4-10 have demonstrated that this compound induces cytotoxicity in a concentration-dependent manner. researchgate.netnih.gov This cytotoxic effect is characterized by a reduction in cell viability and is a precursor to more complex cellular responses, including programmed cell death. researchgate.net The disruption of vascular endothelial integrity and an increase in endothelial permeability are key manifestations of this cytotoxicity. researchgate.netdntb.gov.ua Research has shown that exposure to 3-BrFlu leads to a concentration-dependent disruption of the endothelial barrier, as evidenced by measurements of trans-endothelial electrical resistance (TEER) and trans-endothelial albumin passage. researchgate.net

Table 1: Effects of this compound on SVEC4-10 Endothelial Cells

| Parameter | Effect | Concentration Dependence | Source |

|---|---|---|---|

| Cytotoxicity | Increased | Concentration-dependent | researchgate.netnih.gov |

| Vascular Endothelial Integrity | Disrupted | Concentration-dependent | researchgate.net |

| Vascular Endothelial Permeability | Increased | Concentration-dependent | researchgate.netdntb.gov.ua |

| Superoxide Dismutase (SOD) Activity | Decreased | Concentration-dependent | nih.gov |

| Catalase Activity | Decreased | Concentration-dependent | nih.gov |

Induction of Apoptosis and Necrosis

Exposure to this compound has been shown to induce both apoptosis (programmed cell death) and necrosis (cell death due to injury) in SVEC4-10 vascular endothelial cells. researchgate.netnih.gov The induction of these cell death pathways is a critical aspect of the compound's toxicity. researchgate.net Flow cytometry analysis has been used to distinguish between these two modes of cell death following treatment with the compound. researchgate.net

Intrinsic Caspase-Dependent Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which this compound exerts its cytotoxic effects. researchgate.netnih.gov This pathway is initiated by intracellular stress signals and involves the activation of a cascade of enzymes known as caspases. creative-diagnostics.comwikipedia.org Specifically, 3-BrFlu has been found to induce the activities of caspase-3 and caspase-9, which are central to the execution of the intrinsic apoptotic program. researchgate.netnih.govmdpi.com

A critical step in the initiation of the intrinsic apoptotic pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. creative-diagnostics.com Research has demonstrated that exposure to this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 in vascular endothelial cells. researchgate.netnih.gov The reduction in Bcl-2 levels shifts the cellular balance towards apoptosis. scielo.br

Concurrent with the downregulation of Bcl-2, this compound treatment results in the upregulation of the pro-apoptotic protein Bad. researchgate.netnih.gov Bad is a member of the Bcl-2 family that promotes cell death. researchgate.net The increased expression of Bad further contributes to the initiation of the apoptotic cascade. researchgate.net

The intrinsic apoptotic pathway is intrinsically linked to mitochondrial function. creative-diagnostics.com this compound has been shown to induce mitochondrial dysfunction in vascular endothelial cells. researchgate.netnih.gov This disruption of mitochondrial integrity is a pivotal event, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. creative-diagnostics.commdpi.com

Bad Upregulation

Extrinsic Caspase-Dependent Apoptotic Pathway

In addition to the intrinsic pathway, this compound also activates the extrinsic, or death receptor-mediated, pathway of apoptosis. researchgate.netnih.gov This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, caspase-8. wikipedia.orgmdpi.com Studies have confirmed that 3-BrFlu induces the activity of caspase-8 in vascular endothelial cells. researchgate.netnih.gov The activation of caspase-8, along with caspases-9 and -3, indicates that 3-BrFlu triggers apoptosis through both the intrinsic and extrinsic pathways. researchgate.netnih.gov The extrinsic pathway activation also involves the increased expression of death receptors such as tumor necrosis factor α (TNF-α) and Fas receptors. researchgate.netnih.gov

Table 2: Key Molecular Events in this compound-Induced Apoptosis

| Pathway | Key Event | Effect of this compound | Source |

|---|---|---|---|

| Intrinsic | Caspase-9 Activation | Induced | researchgate.netnih.gov |

| Bcl-2 Expression | Downregulated | researchgate.netnih.gov | |

| Bad Expression | Upregulated | researchgate.netnih.gov | |

| Mitochondrial Function | Disrupted | researchgate.netnih.gov | |

| Extrinsic | Caspase-8 Activation | Induced | researchgate.netnih.gov |

| Death Receptor Expression (TNF-α, Fas) | Increased | researchgate.netnih.gov | |

| Common | Caspase-3 Activation | Induced | researchgate.netnih.gov |

Death Receptor Expression (e.g., Tumor Necrosis Factor α, Fas Receptors)

Research has shown that this compound can induce apoptosis in vascular endothelial cells through an extrinsic pathway that involves the expression of death receptors. researchgate.netnih.gov Specifically, exposure to 3-BrFlu has been found to upregulate the expression of Tumor Necrosis Factor α (TNFα) and Fas receptors. researchgate.netnih.govx-mol.com This upregulation is a key step in initiating the caspase-dependent apoptosis cascade. nih.gov The binding of ligands to these receptors triggers a signaling pathway that leads to programmed cell death. wikipedia.org Studies using SVEC4-10 vascular endothelial cells have demonstrated that 3-BrFlu-induced cytotoxicity is mediated by the activation of this extrinsic apoptotic pathway. researchgate.net

Endothelial Dysfunction Pathogenesis

This compound is recognized as a hazardous substance that contributes to vascular endothelial dysfunction. researchgate.netnih.govbenbedphar.org This dysfunction is a critical factor in the development of cardiovascular and vascular diseases. researchgate.netx-mol.com In-vivo studies using zebrafish have shown that 3-BrFlu can cause ectopic angiogenesis of the sub-intestinal vein and dilation of the dorsal aorta. researchgate.netnih.gov Furthermore, in-vitro studies on SVEC4-10 endothelial cells have revealed that 3-BrFlu disrupts vascular endothelial integrity and increases vascular permeability in a concentration-dependent manner. researchgate.netnih.gov

MAPK-Mediated-NFκB Pro-Inflammatory Pathway Activation

The pro-inflammatory response induced by this compound is a key driver of endothelial dysfunction. researchgate.netnih.gov This response is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)-mediated-Nuclear Factor kappa B (NF-κB) pathway. researchgate.netnih.govbohrium.com

Exposure to this compound leads to the phosphorylation of several key MAPK proteins, including p38 MAPK, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). researchgate.netnih.gov In SVEC4-10 endothelial cells, significant phosphorylation of p38 MAPK, ERK, and JNK was observed after treatment with 3-BrFlu. researchgate.net This phosphorylation is a critical upstream event that leads to the activation of NF-κB. researchgate.net

Table 1: Fold Increase in MAPK Phosphorylation in SVEC4-10 Cells Treated with this compound

| MAPK Protein | Fold Increase Range (3–100 μM 3-BrFlu) |

| p38 MAPK | 1.86 – 2.69 |

| ERK | 1.31 – 1.94 |

| JNK | 1.77 – 2.73 |

| Data sourced from a study on SVEC4-10 endothelial cells. researchgate.net |

The phosphorylation of MAPKs subsequently triggers the phosphorylation of the p65 subunit of NF-κB. researchgate.netnih.gov Treatment of SVEC4-10 endothelial cells with this compound resulted in a concentration-dependent increase in NF-κB p65 phosphorylation. researchgate.netresearchgate.net This phosphorylation is a crucial step for the activation and subsequent translocation of NF-κB from the cytoplasm to the nucleus, where it can regulate the transcription of pro-inflammatory genes. researchgate.net A significant increase in NF-κB p65 phosphorylation, with a fold change from 1.23 to 1.58, was observed at concentrations ranging from 3 to 100 μM of 3-BrFlu. researchgate.net

The activation of the MAPK/NF-κB pathway by this compound culminates in the production of various pro-inflammatory mediators. researchgate.netnih.gov This includes the expression of Cyclooxygenase-2 (COX2), which in turn leads to the generation of Prostaglandin E2 (PGE2). researchgate.netnih.gov Furthermore, 3-BrFlu induces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor α (TNFα) and Interleukin-6 (IL-6). researchgate.netnih.govnih.gov In SVEC4-10 endothelial cells, exposure to 3-BrFlu led to a significant, concentration-dependent increase in the levels of both IL-6 and TNFα. researchgate.netnih.gov

Table 2: Pro-Inflammatory Cytokine Levels in SVEC4-10 Cells Treated with this compound

| Cytokine | Control Level (pg/mL) | Treated Level Range (3–100 μM 3-BrFlu) (pg/mL) |

| IL-6 | 293.53 | 398.56 – 513.75 |

| TNFα | 206.74 | 358.42 – 543.21 |

| Data sourced from a study on SVEC4-10 endothelial cells. researchgate.netnih.gov |

NF-κB p65 Phosphorylation and Nuclear Translocation

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Another significant mechanism through which this compound contributes to endothelial dysfunction is the induction of oxidative stress. researchgate.netnih.govnih.gov Exposure to 3-BrFlu leads to the generation of intracellular Reactive Oxygen Species (ROS). researchgate.netnih.govnih.gov This accumulation of ROS can damage cellular components and activate pro-inflammatory signaling pathways like NF-κB. nih.gov The generation of ROS by 3-BrFlu is also associated with a decrease in the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. researchgate.netnih.gov Although 3-BrFlu was also found to upregulate the expression of these antioxidant enzymes and heme oxygenase-1 (HO-1) through the activation of Nrf-2, this response was insufficient to counteract the induced vascular endothelial dysfunction. researchgate.netnih.gov

Downregulation of Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase)

Research indicates that this compound (3-BrFlu) exposure is associated with the downregulation of crucial antioxidant enzyme activities. nih.govnih.gov Specifically, the activities of superoxide dismutase (SOD) and catalase (CAT) have been observed to decrease in response to 3-BrFlu. nih.govnih.gov This reduction in antioxidant defense mechanisms is a significant finding, as these enzymes play a vital role in mitigating cellular damage caused by reactive oxygen species (ROS). nih.govnih.gov The generation of intracellular ROS is induced by 3-BrFlu, and this is linked to the diminished activities of these antioxidant enzymes. nih.govresearchgate.net

The enzyme superoxide dismutase is responsible for converting the superoxide anion into hydrogen peroxide and molecular oxygen. mdpi.com Catalase, in turn, facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.gov A reduction in the activities of these enzymes can lead to an accumulation of ROS, contributing to oxidative stress and subsequent cellular damage. nih.govnih.gov

Table 1: Effect of this compound on Antioxidant Enzyme Activities

| Enzyme | Effect of this compound Exposure | Reference |

|---|---|---|

| Superoxide Dismutase (SOD) | Downregulated activity | nih.govnih.gov |

| Catalase (CAT) | Downregulated activity | nih.govnih.gov |

Upregulation of Nuclear Factor E2-Related Factor 2 (Nrf2) Expression

In response to the oxidative stress induced by this compound, a compensatory mechanism involving the upregulation of Nuclear Factor E2-Related Factor 2 (Nrf2) expression has been observed. nih.govnih.govresearchgate.net Studies have shown that 3-BrFlu induces Nrf2 expression in a concentration-dependent manner in SVEC4-10 endothelial cells. nih.govresearchgate.net Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by regulating the expression of antioxidant proteins. researchgate.net

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. researchgate.net However, upon exposure to oxidative stressors like 3-BrFlu, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to their transcription. researchgate.net This upregulation of Nrf2 is a key cellular strategy to counteract the harmful effects of ROS. nih.govnih.gov Despite this upregulation, it has been noted that this response may not be sufficient to completely reverse the vascular endothelial dysfunction caused by 3-BrFlu. nih.govresearchgate.net

Heme Oxygenase-1 (HO-1) Induction

Concurrent with the upregulation of Nrf2, the expression of Heme Oxygenase-1 (HO-1) is also induced by this compound. nih.govnih.govresearchgate.net HO-1 is an enzyme that is induced by various stress stimuli, including oxidative stress, and it plays a significant role in cellular protection. frontiersin.orgnih.gov The induction of HO-1 by 3-BrFlu occurs through the Nrf2-mediated pathway. nih.govnih.gov

HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties. nih.gov The induction of HO-1 is considered a crucial defense mechanism against oxidative damage. frontiersin.orgaston.ac.uk However, similar to the Nrf2 response, the upregulation of HO-1 expression induced by 3-BrFlu does not appear to fully mitigate the adverse effects on vascular endothelial function. nih.govresearchgate.net

Disruption of Vascular Endothelial Integrity and Increased Permeability

Investigations into the effects of this compound on the vascular system have revealed its capacity to disrupt endothelial integrity and increase vascular permeability. nih.govresearchgate.net In vitro studies using SVEC4-10 endothelial cells have demonstrated that 3-BrFlu induces these effects in a concentration-dependent manner. researchgate.netresearchgate.net This disruption of the endothelial barrier is a critical aspect of vascular endothelial dysfunction. nih.govresearchgate.net

The integrity of the vascular endothelium is essential for maintaining normal blood vessel function and regulating the passage of fluids and molecules between the blood and surrounding tissues. researchgate.net An increase in permeability, as observed with 3-BrFlu exposure, can lead to the leakage of plasma components into the interstitial space, contributing to inflammation and other pathological processes. nih.govresearchgate.net These effects on endothelial integrity and permeability are mediated through pro-inflammatory responses. nih.govresearchgate.net

Table 2: Impact of this compound on Vascular Endothelial Cells

| Parameter | Effect of this compound | Cell Line | Reference |

|---|---|---|---|

| Vascular Endothelial Integrity | Disrupted in a concentration-dependent manner | SVEC4-10 | researchgate.netresearchgate.net |

| Vascular Endothelial Permeability | Increased in a concentration-dependent manner | SVEC4-10 | researchgate.netresearchgate.net |

Genotoxicity Assessments

DNA Damage Evaluation

This compound has been identified as a compound with the potential to cause DNA damage. nih.govresearchgate.net Genotoxicity assessments are crucial for understanding the carcinogenic potential of chemical compounds. The ability of a substance to interact with DNA and cause alterations is a significant toxicological concern. Research has indicated that polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which fluoranthene (B47539) and its derivatives belong, can induce DNA damage. nih.gov

Alkaline Single-Cell Gel Electrophoresis (Comet) Assay

The alkaline single-cell gel electrophoresis, or comet assay, is a sensitive technique used to detect DNA damage at the level of individual cells. labtron.compjoes.comnih.gov This assay has been utilized in the evaluation of the genotoxic effects of various compounds. researchgate.netresearchgate.net The principle of the comet assay involves the migration of fragmented DNA out of the cell nucleus in an electric field, creating a "comet" shape. The extent of DNA migration in the comet tail is proportional to the amount of DNA damage. pjoes.com The alkaline version of this assay is particularly effective at detecting single-strand breaks and alkali-labile sites in the DNA. labtron.compjoes.com While the broader class of related compounds has been studied for genotoxicity, specific data from comet assays on this compound is an area of ongoing research. researchgate.net

Carcinogenic Potential and Risk Implications (via metabolites)

The carcinogenic potential of many polycyclic aromatic hydrocarbons (PAHs) is not due to the parent compound itself, but rather to the reactive metabolites formed during metabolic activation in the body. researchgate.net This process is primarily carried out by cytochrome P450 (CYP) enzymes, particularly members of the CYP1 family like CYP1A1 and CYP1B1. researchgate.net These enzymes oxidize PAHs to form epoxide intermediates, which can then be further converted by epoxide hydrolase into highly reactive diol-epoxides. researchgate.net These diol-epoxides are often the ultimate carcinogens, capable of binding to DNA to form DNA adducts. mdpi.com If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. researchgate.netmdpi.com

For fluoranthene, the parent compound of this compound, and other PAHs like benzo[a]pyrene, this metabolic activation pathway leading to the formation of carcinogenic diol-epoxides has been well-documented. airies.or.jpiarc.fr Although specific studies on the metabolic activation of this compound are limited, it is plausible that it follows a similar pathway. The introduction of a bromine atom to the fluoranthene structure could potentially influence the rate and sites of metabolism, thereby affecting its carcinogenic potency.

The carcinogenic risk of PAHs is often assessed based on their ability to form these DNA-reactive metabolites. mdpi.com For example, the carcinogenicity of benzo[b]fluoranthene, a compound structurally related to this compound, is attributed to the formation of a reactive diol-epoxide. epa.gov It has been shown to be a complete carcinogen and a tumor initiator in mouse skin-painting assays. epa.gov

Table 2: Key Enzymes and Metabolites in PAH Carcinogenesis

| Compound Class | Key Activating Enzymes | Key Reactive Metabolites | Mechanism of Carcinogenicity |

|---|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | Cytochrome P450 (CYP1A1, CYP1B1) | Epoxides, Diol-epoxides | Formation of DNA adducts leading to mutations |

This table provides a generalized overview of PAH metabolism and is not specific to this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Environmental Sample Analysis

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of 3-bromofluoranthene in complex environmental samples.

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful and highly sensitive method for the ultra-trace analysis of this compound and other halogenated PAHs. nih.gov This technique offers high selectivity and sensitivity, making it suitable for detecting the low concentrations at which these compounds are often found in the environment. nih.govcsic.es The concentrations of halogenated PAHs (XPAHs) in environmental samples can be two to three orders of magnitude lower than their parent PAHs, posing significant analytical challenges. nih.gov

GC-MS/MS instruments, such as triple quadrupole mass spectrometers, provide enhanced selectivity and sensitivity, which is essential for quantifying ultra-trace levels of contaminants in complex matrices like fish and fish feed. nih.gov These systems can achieve detection limits down to the femtogram level. shimadzu.com For instance, a developed GC-MS/MS method for XPAHs, including this compound, demonstrated detection limits ranging from 0.03 to 1.24 pg. nih.gov This level of sensitivity is comparable to that of gas chromatography-high resolution mass spectrometry (GC-HRMS), a technique traditionally used for the analysis of persistent organic pollutants (POPs). nih.govnih.gov The use of GC-MS/MS is becoming a viable alternative to GC-HRMS for the routine analysis of XPAHs in environmental samples. nih.govd-nb.info

The analytical process for this compound using GC-MS/MS typically involves separation on a capillary column, such as a DB-5 MS, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.govgdut.edu.cn This mode enhances specificity by monitoring a specific precursor ion to product ion transition. For this compound, the precursor ions m/z 280.0 and 282.0 are often monitored, with a product ion of m/z 200.1. nih.gov

Table 1: GC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (m/z) | 280.0 | nih.gov |

| Precursor Ion (m/z) | 282.0 | nih.gov |

| Product Ion (m/z) | 200.1 | nih.gov |

| Collision Energy (eV) | 40 | nih.gov |

| Retention Time (min) | 47.6 | nih.gov |

A significant challenge in the analysis of this compound is the presence of numerous isomers of brominated PAHs, which can co-elute during chromatographic separation. nih.gov The potential for thousands of XPAH isomers makes their individual separation and quantification in complex environmental matrices a difficult task. nih.gov Standard gas chromatography methods may not be sufficient to resolve all isomers, leading to potential misidentification and inaccurate quantification. caltech.edu

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a high-resolution time-of-flight mass spectrometer (HRTOF-MS) has been shown to be a powerful technique for separating complex mixtures of XPAH congeners. gdut.edu.cnnih.gov GC×GC provides enhanced peak capacity and selectivity, allowing for the separation of isomers that would otherwise overlap in a one-dimensional GC analysis. gdut.edu.cn For example, GC×GC has been successfully used to separate isomers of brominated phenanthrenes and anthracenes. gdut.edu.cn However, the high speed of the second-dimension separation in GC×GC requires a fast-acquisition mass detector, which can sometimes lead to a loss in sensitivity. gdut.edu.cn

The complexity of environmental matrices, such as soil, sediment, and biological tissues, further complicates the analysis by introducing interfering compounds. nih.govnih.gov Effective sample preparation and clean-up procedures are therefore essential to remove these interferences before instrumental analysis. nih.gov

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated. ujpronline.com This process involves evaluating several parameters, including linearity, detection limits, quantification limits, precision, and accuracy (often assessed through recovery rates). ujpronline.comnih.govresearchgate.net

For the analysis of this compound and other XPAHs, recovery rates are determined by spiking clean sample matrices with a known amount of the target analytes and then performing the entire analytical procedure, including extraction and clean-up. nih.gov Acceptable recovery rates for POPs analysis are typically in the range of 70-120%. nih.gov In one study, the recoveries of individual XPAH congeners, including this compound, ranged from 65% to 115% for resin samples and 75% to 126% for filter samples, meeting the requirements for POPs analysis. nih.gov Another study reported recovery rates for various PAHs and their derivatives between 82.2% and 122%. aaqr.org

The development of a robust analytical method requires careful optimization of extraction and clean-up steps. nih.gov Techniques such as solid-phase extraction (SPE) are commonly used to isolate and concentrate the analytes of interest from the sample matrix. nih.gov The choice of solvents and elution sequences during SPE is crucial for achieving high recovery rates. nih.gov

Table 2: Example of Recovery Rates for XPAHs in Environmental Samples

| Sample Matrix | Analyte Class | Recovery Range (%) | Reference |

|---|---|---|---|

| XAD Resin | XPAHs | 65 - 115 | nih.gov |

| Filter | XPAHs | 75 - 126 | nih.gov |

| Spiked Samples | PBDEs | 82.2 ± 8.7 – 122 ± 4.4 | aaqr.org |

| Spiked Samples | PAHs | 84.2 ± 9.9 – 115 ± 17.4 | aaqr.org |

| Spiked Samples | N-PAHs | 83.2 ± 2.2 – 111 ± 2.5 | aaqr.org |

Challenges in Isomer Separation and Quantification in Complex Environmental Matrices

Spectroscopic Characterization of this compound and Its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. researchgate.net For this compound, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.net

The synthesis and characterization of various brominated fluoranthene (B47539) derivatives have been reported, and NMR spectroscopy is a key technique used to confirm their structures. researchgate.netacs.org

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate mass determination of molecules, which allows for the confirmation of their elemental composition. measurlabs.cominnovareacademics.in HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, can measure the mass of a compound with very high precision (typically to the third or fourth decimal place). innovareacademics.infilab.fr

For this compound (C₁₆H₉Br), the theoretical exact mass is 279.9888 Da. nih.gov HRMS analysis can confirm this mass, thereby distinguishing it from other compounds that may have the same nominal mass but a different elemental formula. measurlabs.com This high level of accuracy is crucial for the unambiguous identification of unknown compounds in environmental samples. nih.govinnovareacademics.in

HRMS is often coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS) for the analysis of complex mixtures. nih.govnih.gov The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) provides a distinct signature in the mass spectrum, further aiding in the identification of brominated compounds like this compound. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₉Br | nih.gov |

| Molecular Weight | 281.15 g/mol | nih.gov |

| Exact Mass | 279.9888 Da | nih.gov |

| Monoisotopic Mass | 279.9888 Da | nih.gov |

UV-Vis Absorption Spectroscopy for Electronic Structure Elucidation

Structural Elucidation Techniques

Single-crystal X-ray diffraction (SCXRD) is the most definitive and powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. ncl.ac.ukceitec.czexcillum.com This method provides unequivocal identification of a compound by mapping the electron density within the crystal. fzu.cz The analysis yields detailed information about the internal lattice, including unit cell dimensions, exact atomic positions, bond lengths, and bond angles. ncl.ac.ukfzu.cz

The process requires a high-quality single crystal of the substance, which is placed in a beam of X-rays. ceitec.cz The crystal diffracts the X-rays in a unique pattern of reflections. fzu.cz By measuring the angles and intensities of these diffracted beams, a crystallographer can construct a 3D model of the molecule's structure. fzu.cz This technique is considered the gold standard for chemical characterization and is essential for understanding structure-property relationships. ncl.ac.uk It can also unambiguously determine the absolute configuration of chiral molecules. nih.gov While SCXRD would be the ideal method to determine the solid-state conformation and intermolecular packing of this compound, specific crystallographic data for this compound are not available in the reviewed literature.

Immunoblotting Assays for Protein Expression and Phosphorylation Studies

Immunoblotting, commonly known as Western blotting, is a widely used analytical technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate. wikipedia.orgbosterbio.com This method is particularly valuable for studying post-translational modifications like phosphorylation, which is a key mechanism in regulating cellular processes such as signal transduction. ptglab.com The technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then using specific antibodies to identify the target protein. wikipedia.orgbosterbio.com

In the context of this compound, immunoblotting assays have been instrumental in elucidating its effects on cellular signaling pathways in murine vascular endothelial cells (SVEC4-10). nih.govnih.gov Research has shown that this compound induces the phosphorylation of several key proteins involved in inflammatory responses. nih.govresearchgate.net Specifically, it triggers the phosphorylation of NF-κB p65 and members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK, ERK, and JNK. nih.govresearchgate.net

The phosphorylation of these proteins was found to be concentration-dependent, with significant increases observed at concentrations as low as 3 µM. nih.govresearchgate.net These studies use a phospho-specific primary antibody to detect the phosphorylated form of the protein and often use an antibody for the total protein as a loading control to determine the fraction of protein that is phosphorylated. licorbio.comptglab.com The findings indicate that this compound is a potent inducer of pro-inflammatory signaling pathways, mediated through the phosphorylation of MAPK and NF-κB. nih.govresearchgate.net

Data Tables

Table 1: Effect of this compound on Protein Phosphorylation in SVEC4-10 Cells

This table summarizes the concentration-dependent effect of this compound on the phosphorylation of key signaling proteins as determined by immunoblotting assays. Data represents the fold increase in phosphorylation compared to an untreated control (0 µM).

| Concentration (µM) | NFκB p65 (Fold Increase) | p38 MAPK (Fold Increase) | ERK (Fold Increase) | JNK (Fold Increase) |

| 3 | 1.23 | 1.86 | 1.31 | 1.77 |

| 10 | 1.35 | 2.15 | 1.55 | 2.10 |

| 50 | 1.48 | 2.45 | 1.78 | 2.45 |

| 100 | 1.58 | 2.69 | 1.94 | 2.73 |

Data sourced from a 2024 study on vascular endothelial dysfunction induced by this compound. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 3 Bromofluoranthene

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgabinit.org It has become a cornerstone of computational chemistry for predicting molecular properties due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov For a molecule like 3-bromofluoranthene, DFT calculations are instrumental in determining its ground-state electronic and structural properties.

The process typically begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. Functionals like B3LYP, which is a hybrid functional that combines Hartree-Fock theory with DFT, are commonly employed for this purpose, often with basis sets such as 6-311G(d,p). rsc.orgescholarship.org This level of theory has been successfully used to optimize the geometries of closely related polycyclic aromatic hydrocarbon (PAH) radicals. rsc.orgescholarship.org

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions. nih.govrsc.org While highly effective, it is recognized that standard DFT methods can have limitations in describing certain phenomena like weak van der Waals interactions or charge transfer excitations, which may require more advanced functionals or different theoretical approaches. nih.gov

| Property | Description | Significance |

|---|---|---|

| Geometry Optimization | Calculation of the lowest-energy three-dimensional structure, including bond lengths and angles. | Provides the fundamental structure for all other property calculations. |

| Electronic Structure | Determination of molecular orbital energies (HOMO, LUMO), electron density distribution, and atomic charges. | Helps predict sites of electrophilic/nucleophilic attack and understand electronic transitions. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Predicts infrared (IR) and Raman spectra and confirms the structure is a true energy minimum. core.ac.ukaccess-ci.org |

| Dipole Moment | Calculation of the overall molecular polarity. | Indicates how the molecule will interact with electric fields and polar solvents. |

High-Level Ab Initio Computational Methodologies

For situations requiring higher accuracy, particularly for thermodynamic and energetic properties, high-level ab initio composite methods are employed. These methods systematically combine the results of several calculations to approximate a very high level of theory with a complete basis set, aiming for what is known as "chemical accuracy" (typically within 1 kcal/mol of experimental values). wikipedia.org

The Gaussian-3 (G3) theory and its variants, such as G3(MP2,CC), are robust composite methods used to calculate accurate thermochemical data. wikipedia.orgnih.gov The G3(MP2,CC) approach involves a series of calculations at different levels of theory. rsc.orgescholarship.org The geometry is first optimized using a lower-level method, typically DFT (like B3LYP/6-311G(d,p)). rsc.orgescholarship.org Then, single-point energy calculations are performed on this geometry using more sophisticated and computationally demanding methods, including Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). rsc.orgescholarship.org

These energies are combined in a specific formula that also includes a zero-point vibrational energy (ZPE) correction, typically from the DFT frequency calculation, to yield a final, highly accurate total energy. rsc.orgescholarship.org The G3(MP2,CC) model is known to provide reliable predictions for a range of parameters. rsc.org

| Parameter | Typical Average Absolute Deviation |

|---|---|

| Bond Lengths | 0.01–0.02 Å rsc.orgescholarship.org |

| Bond Angles | 1–2º rsc.orgescholarship.org |

| Relative Energies | 3–6 kJ mol⁻¹ rsc.orgescholarship.org |

| Reaction Barrier Heights | 3–6 kJ mol⁻¹ rsc.orgescholarship.org |

| Adiabatic Ionization Energies | ±0.1 eV rsc.orgescholarship.org |

The foundational step in most computational studies is the determination of the molecule's equilibrium geometry. For rigid molecules like this compound, which consists of a planar fused aromatic ring system, the primary focus is on accurately determining bond lengths and angles rather than exploring a complex conformational space. google.comslideshare.netnih.gov

Using a method like G3(MP2,CC)//B3LYP/6-311G(d,p), the geometry is first optimized at the B3LYP/6-311G(d,p) level. rsc.orgescholarship.org The planarity of the fluoranthene (B47539) backbone is expected to be maintained, with the bromine atom lying in the same plane. The high-level G3(MP2,CC) method provides energies that, when used in conjunction with the optimized geometry, ensure that the molecular parameters are highly reliable, with expected accuracies for bond lengths within 0.01–0.02 Å and bond angles within 1–2 degrees. rsc.orgescholarship.org

| Parameter | Typical Bond Type | Expected Value Range (Å or °) |

|---|---|---|

| Bond Length | Aromatic C-C | 1.37 - 1.45 |

| Bond Length | Aromatic C-H | ~1.08 |

| Bond Length | Aromatic C-Br | ~1.90 |

| Bond Angle | Aromatic C-C-C | 118 - 122 |

| Bond Angle | Aromatic C-C-H | ~120 |

| Bond Angle | Aromatic C-C-Br | ~120 |

Theoretical vibrational frequency analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. core.ac.ukaccess-ci.org These calculations are typically performed at the same level of theory used for geometry optimization, such as B3LYP/6-311G(d,p). rsc.orgescholarship.org The output provides a set of vibrational modes and their corresponding frequencies.

A key diagnostic use of this analysis is to confirm that the optimized geometry represents a true energy minimum on the potential energy surface. A minimum is characterized by having all real (positive) vibrational frequencies. scirp.org The calculated frequencies and intensities can be used to simulate a theoretical spectrum, which serves as a valuable guide for interpreting experimental spectroscopic data and identifying the molecule's characteristic vibrational fingerprints. access-ci.orgolemiss.edumdpi.com For this compound, these would include C-H stretching, C-C stretching within the aromatic rings, in-plane and out-of-plane C-H bending, and vibrations involving the C-Br bond.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 core.ac.uk | IR and Raman active |

| Aromatic C-C Stretch | 1400 - 1650 | IR and Raman active |

| In-plane C-H Bend | 1000 - 1300 core.ac.uk | IR and Raman active |

| Out-of-plane C-H Bend | 750 - 950 core.ac.uk | Strong in IR |

| C-Br Stretch | 500 - 650 | IR and Raman active |

Understanding the chemical reactivity of this compound involves studying the energetics of its potential reactions, such as thermal decomposition, substitution, or addition reactions. High-level methods like G3(MP2,CC) are particularly well-suited for this, as they can accurately calculate the energies of reactants, products, and the transition states that connect them. rsc.orgescholarship.org

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction pathway. github.iolibretexts.org The energy difference between the reactants and the transition state is the activation energy or barrier height, which is a critical factor in determining the reaction rate. libretexts.orgnsf.gov The G3(MP2,CC) method can predict these barrier heights with an accuracy of 3–6 kJ mol⁻¹. rsc.orgescholarship.org For instance, in a study of the closely related 7-fluoranthenyl radical, this methodology was used to calculate an entrance barrier of 10 kJ mol⁻¹ for its reaction with acetylene (B1199291). rsc.org This demonstrates the power of the method to elucidate complex reaction mechanisms.

| Reaction | Parameter | Description |

|---|---|---|

| R-Br → R• + Br• | Reaction Energy (ΔE) | Energy difference between products (radicals) and the reactant. |

| Barrier Height (Ea) | Energy required to reach the transition state for C-Br bond cleavage. | |

| R-Br + Nu⁻ → R-Nu + Br⁻ | Reaction Energy (ΔE) | Overall energy change for the nucleophilic substitution reaction. |

| Barrier Height (Ea) | Energy of the transition state for the substitution pathway. |

The adiabatic ionization energy (AIE) is the minimum energy required to remove an electron from a molecule in its ground vibrational state to form the corresponding cation, also in its ground vibrational state. mdpi.comresearchgate.net This is a fundamental property that reflects the molecule's electronic stability.

The G3(MP2,CC) model chemistry is capable of calculating AIEs with a high degree of accuracy, typically within ±0.1 eV. rsc.orgescholarship.org The AIE is determined by calculating the difference between the total energies of the optimized neutral molecule and its corresponding cation. For bromofluoranthene, a computational study using the G3(MP2,CC)//B3LYP/6-311G(d,p) method determined the adiabatic ionization energy to be 7.88 ± 0.1 eV. rsc.org This theoretical value is in excellent agreement with the experimentally measured value of 7.90 ± 0.05 eV, validating the accuracy of the computational approach for this class of molecules. rsc.org

| Method | Value (eV) | Reference |

|---|---|---|

| G3(MP2,CC)//B3LYP/6-311G(d,p) Calculation | 7.88 ± 0.1 | rsc.orgescholarship.org |

| Experimental Measurement | 7.90 ± 0.05 | rsc.org |

Reaction Energies and Transition State Barrier Heights

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry and theoretical modeling provide indispensable tools for unraveling the complex reaction mechanisms and pathways involved in the formation and transformation of polycyclic aromatic hydrocarbons (PAHs) like this compound. These computational approaches, particularly methods like Density Functional Theory (DFT), allow for the detailed examination of potential energy surfaces, transition states, and reaction energetics, offering insights that are often difficult to obtain through experimental means alone. columbia.edusciepub.com By modeling reactions at an atomic level, researchers can predict the most likely pathways for molecular growth and rearrangement under various conditions, such as those found in high-temperature combustion environments or interstellar space.

Hydrogen-Abstraction/Acetylene-Addition (HACA) Mechanisms

The Hydrogen-Abstraction/Acetylene-Addition (HACA) mechanism is widely recognized as a primary route for the growth of PAHs. researchgate.net First proposed by Frenklach, this repetitive reaction sequence describes how smaller aromatic systems can systematically build up into larger, more complex structures. ucl.ac.ukosti.gov The general validity of the HACA mechanism has been supported by both theoretical calculations and experimental observations, which have identified key intermediates in simulated combustion environments. osti.gov

The mechanism proceeds through a series of fundamental steps:

Hydrogen Abstraction: A hydrogen atom is abstracted from the aromatic ring of a PAH molecule by a high-energy radical (e.g., H, OH), creating an aromatic radical. acs.org

Acetylene Addition: An acetylene molecule (C₂H₂) adds to the radical site on the aromatic ring. acs.org

Cyclization and Stabilization: The newly added group undergoes cyclization and subsequent hydrogen loss to form a new, stable aromatic ring. osti.govacs.org

Computational studies have revealed significant details about the HACA mechanism. For instance, depending on the site of acetylene addition, the process can lead to the formation of either five-membered or six-membered rings. acs.org It has been shown that for PAHs like naphthalene, HACA pathways that form a five-membered, cyclopentafused ring are often kinetically favored over those that form a new six-membered ring. acs.org The presence of halogen substituents, as in this compound, can further influence the reaction. Studies on chlorinated PAHs suggest that the halogen atom can introduce steric effects and alter the electronic properties of the ring, thereby directing the position of acetylene addition to sites that might differ from the non-halogenated parent molecule. acs.org

While direct computational studies on the HACA mechanism for this compound are not extensively documented, a hypothetical pathway can be constructed based on the established principles for other PAHs. The fluoranthene skeleton has multiple unique positions where hydrogen abstraction can occur, and the presence of the bromine atom on the C3-position would influence the reactivity of each site.

Table 1: Hypothetical HACA Mechanism Steps for this compound

| Step | Description | Reactant(s) | Intermediate/Product | Theoretical Basis |

|---|---|---|---|---|

| 1 | Hydrogen abstraction from the bromofluoranthene skeleton by a hydrogen radical. | This compound + H• | 3-Bromofluoranthenyl radical + H₂ | General HACA mechanism. researchgate.netacs.org |

| 2 | Addition of acetylene to the newly formed radical site. | 3-Bromofluoranthenyl radical + C₂H₂ | Acetylene-adduct of 3-bromofluoranthenyl radical | Key step in PAH growth. osti.gov |

| 3 | Ring closure via intramolecular addition. | Acetylene-adduct of 3-bromofluoranthenyl radical | Cyclized intermediate | Leads to new ring formation. acs.org |

Investigation of Ring Expansion Processes in PAH Derivatives

Beyond the stepwise addition of small molecules, ring expansion processes represent another crucial class of reactions in the chemistry of PAHs. These pathways are particularly important for understanding the transformation of less stable five-membered rings into six-membered aromatic rings, a common theme in PAH formation and isomerization. chemrxiv.orgnih.gov Computational studies have been vital in mapping the intricate mechanisms of these rearrangements.

One well-studied mechanism involves the reaction between a PAH containing a five-membered ring and a methyl radical (CH₃•). nih.gov This process has been computationally and experimentally demonstrated to convert a cyclopentadienyl-fused aromatic, such as the indenyl radical, into the two-ring PAH naphthalene. nih.gov This type of pathway provides a route to convert PAHs with five-membered rings, which can be dead-ends in some growth schemes, into more stable, fully benzenoid PAHs. nih.gov These radical-radical reactions are considered efficient pathways for high-temperature mass growth of PAHs. rsc.org

For a molecule like this compound, which already contains a fused five-membered ring as part of its stable structure, ring expansion mechanisms could become relevant under conditions that lead to its partial decomposition or in reactions of its derivatives. For example, a radical derivative of this compound could theoretically undergo rearrangement and expansion. The conversion of a five-membered ring to a six-membered ring often proceeds through a series of complex intermediates, including bridged bicyclic structures. eeer.org

Recent computational work has identified unified reaction networks showing how methyl-substituted aromatics can react with acetylene to form cyclopentadiene-annulated aromatics, highlighting the interplay between different ring sizes. rsc.orgrsc.org While specific models for this compound are pending, the principles derived from these studies on other PAHs provide a framework for predicting its potential transformations. The bromine substituent would likely play a significant role in the energetics and branching ratios of any such ring expansion pathways.

Table 2: Generalized Ring Expansion Pathway for a PAH Derivative

| Step | Description | Reactant Type | Intermediate/Product Type | Theoretical Basis |

|---|---|---|---|---|

| 1 | Radical Formation | PAH with a five-membered ring (e.g., Indene derivative) | Aromatic radical (e.g., Indenyl radical) | Precursor to reaction. nih.gov |

| 2 | Radical-Radical Reaction | Aromatic radical + Methyl radical (CH₃•) | Methyl-adduct intermediate | Key step for ring expansion. nih.gov |

| 3 | Isomerization/Rearrangement | Methyl-adduct intermediate | Spiro- or bridged-ring structures | Transformation of carbon skeleton. eeer.org |

常见问题

Advanced Research Question

- Knockdown/knockout models : Use CRISPR/Cas9-edited Nrf-2⁻/⁻ endothelial cells or zebrafish to assess toxicity exacerbation.

- Luciferase reporter assays : Measure Nrf-2 transcriptional activity under compound exposure.

- Pharmacological inhibition : Co-treatment with Nrf-2 inhibitors (e.g., ML385) to block HO-1 expression and quantify ROS accumulation .

How should dose-response studies be designed to evaluate the cytotoxic thresholds of this compound in endothelial cells?

Advanced Research Question

- Range-finding assays : Start with broad concentrations (0.1–100 μM) and narrow based on IC₅₀ values (MTT/CCK-8 assays).

- Time-course analysis : Assess acute (24–48 hr) vs. chronic (7-day) exposure.

- Endpoint selection : Combine viability assays (Annexin V/PI staining) with functional metrics (Transwell permeability assays) .

What are the recommended storage and handling protocols for this compound to ensure experimental reproducibility and safety?

Basic Research Question